Dechlorane 603

Descripción

Contextualization within the Dechlorane Family of Halogenated Norbornene Flame Retardants

The Dechlorane family encompasses a group of highly chlorinated norbornene compounds synthesized via the Diels-Alder reaction using hexachlorocyclopentadiene (B6142220) as a key reactant. These compounds were primarily developed for their flame retardant properties.

The Dechlorane family includes several notable analogues, such as Dechlorane Plus (DP), Dechlorane 602 (Dec 602), Dechlorane 604 (Dec 604), Mirex, and Chlordene Plus (CP). Mirex, initially known as Dechlorane, was used as both an insecticide and a flame retardant. isotope.comnih.gov Dechlorane Plus is a high-production volume chemical that exists as two stereoisomers, syn- and anti-DP. nih.govpops.int Dechlorane 602, Dechlorane 603, and Dechlorane 604 are structurally similar substances that were introduced as replacements for Mirex. umweltprobenbank.de Chlordene Plus is another related chlorinated compound. nih.gov

These compounds share a basic bicyclo[2.2.1]heptene structure and are characterized by high levels of halogenation, primarily chlorination, although Dec 604 also contains bromine. nih.govacs.org

The development and introduction of Dechlorane analogues are closely linked to the regulatory actions taken against earlier persistent organic pollutants (POPs), particularly Mirex. Mirex was banned in the United States in 1978 due to its toxicity, persistence, and high bioaccumulation potential. nih.govmdpi.com This ban created a demand for alternative flame retardants with similar efficacy. Consequently, compounds like Dechlorane Plus, Dechlorane 602, this compound, and Dechlorane 604, patented by the former Hooker Chemicals and Plastics Corp., were developed and marketed as replacements for Mirex. nih.govmdpi.com Dechlorane Plus, for instance, has been manufactured for close to 60 years and was also marketed as an alternative to decabromodiphenyl ether (decaBDE) following restrictions on its use. nih.govpops.intnih.gov The introduction of these alternatives reflects a pattern where one set of flame retardants is replaced by others with similar functions, often driven by environmental concerns and regulations surrounding the initial compounds. acs.org

Overview of Dechlorane Analogues (e.g., Dechlorane Plus, Dechlorane 602, Dechlorane 604, Mirex, Chlordene Plus)

Academic Significance of this compound as an Emerging Environmental Contaminant

This compound, along with Dec 602 and Dec 604, has only recently become a focus of environmental research compared to Dechlorane Plus, which has been studied more extensively since its detection in the environment in 2006. isotope.com Despite the more limited research, the detection of Dec 603 in various environmental matrices and biota underscores its significance as an emerging environmental contaminant. Early studies in regions like North America and Europe have reported the presence of Dec 603, sometimes at levels comparable to or even exceeding those of other legacy or alternative flame retardants in certain matrices. isotope.compops.int

Research findings indicate that Dec 603, similar to other Dechlorane-related compounds, possesses characteristics that contribute to its persistence and potential for bioaccumulation in the environment. nih.gov Its detection in locations distant from potential sources suggests the possibility of long-range environmental transport, a key characteristic of persistent organic pollutants. nih.gov The presence of Dec 603 in biota, including fish and birds, highlights its uptake and accumulation in food webs. nih.govnih.gov

Detailed research findings on the environmental occurrence of this compound have been reported in studies focusing on areas such as the Laurentian Great Lakes and other industrialized regions. For example, Dec 603 has been detected in sediment and fish samples from the Laurentian Great Lakes basin. acs.orgnih.gov While concentrations can vary, its presence in these diverse environmental compartments indicates its widespread distribution. nih.gov

The academic significance of studying this compound lies in understanding its environmental fate, transport, potential for bioaccumulation and biomagnification, and ultimately, its ecological implications. As an emerging contaminant, ongoing research is crucial to fully characterize its behavior in the environment and assess potential risks.

Below is a table summarizing some reported concentrations of this compound in environmental samples:

| Matrix | Location | Concentration Range (approximate) | Unit | Source |

| Fish (Lake Trout) | Laurentian Great Lakes | 14–550 | pg/g lipid | acs.org |

| Fish (Whitefish) | Lake Ontario | 63–1300 | pg/g lipid | acs.org |

| Sediment | Laurentian Great Lakes | Detected, variable concentrations | ng/g dry wt | nih.gov |

| Blood serum | Belgium | Higher than DP, Dec-602, Mirex | Not specified | isotope.com |

| Peregrine Falcon Eggs | Canada | Measurable concentrations | Not specified | researchgate.net |

Note: Concentration units and specific ranges can vary significantly between studies and locations.

The detection of Dec 603 in technical products of aldrin (B1666841) and dieldrin (B1670511) suggests that historic pesticide usage might contribute to its spatial distribution in some areas. nih.govacs.org This highlights the complex sources and pathways through which Dec 603 can enter the environment.

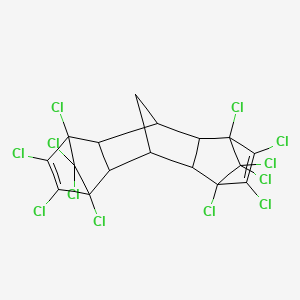

Structure

2D Structure

Propiedades

Número CAS |

13560-92-4 |

|---|---|

Fórmula molecular |

C17H8Cl12 |

Peso molecular |

637.7 g/mol |

Nombre IUPAC |

3,4,5,6,10,11,12,13,15,15,16,16-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |

InChI |

InChI=1S/C17H8Cl12/c18-8-9(19)13(23)1-12(8,22)2-3(13)7-5-4(6(2)16(7,26)27)14(24)10(20)11(21)15(5,25)17(14,28)29/h2-7H,1H2 |

Clave InChI |

UMNZVNMWVZXNBM-UHFFFAOYSA-N |

SMILES |

C1C2C3C(C1C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canónico |

C1C2(C3C(C1(C(=C2Cl)Cl)Cl)C4C5C(C3C4(Cl)Cl)C6(C(=C(C5(C6(Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dechlorane 603; AI3-27886. |

Origen del producto |

United States |

Sources and Production Pathways of Dechlorane 603

Industrial Manufacturing and Use Contexts

Dechlorane 603, along with Dechlorane 602 and Dechlorane 604, was patented as a flame retardant in the 1970s. dioxin20xx.orgacs.orgresearchgate.net These compounds were introduced as potential replacements for Mirex, a legacy organochlorine pesticide also used as a flame retardant, which was banned in the 1970s. dioxin20xx.orgacs.org

Information regarding the specific production volumes and use categories for this compound is notably limited compared to compounds like Dechlorane Plus. mcmaster.cafrontiersin.orguio.no While Dechlorane Plus is classified as a high production volume chemical in the United States, with estimated annual production or importation volumes ranging from 450 to 4500 tonnes, such detailed data for this compound is generally not available. mcmaster.cauio.noservice.gov.uknih.govcanada.ca This lack of comprehensive data contributes to knowledge gaps concerning the full scale of its production and release into the environment. mcmaster.cauio.no

Although specific details on the applications of this compound are scarce, dechlorane-related compounds in general have found use as additive flame retardants in various polymeric systems. acs.orgcanada.ca These applications can include use in plastics, rubbers, and paints, similar to the historical uses of Mirex. dioxin20xx.orgacs.org Dechlorane Plus, a related compound, is used in industrial polymers for applications such as coatings for electrical wires and cables, connectors in computers and televisions, and plastic roofing materials. acs.orgresearchgate.netservice.gov.ukcanada.capops.int Given their structural similarities and intended purpose as Mirex replacements, it is plausible that this compound may have been considered or used in similar polymer and material applications, although specific documentation is limited. dioxin20xx.orgacs.org

Production Volumes and Data Gaps

Non-Primary Sources and Impurities

Beyond potential direct industrial production and use, this compound has been identified from other sources, including as an impurity in technical-grade pesticides and through the lifecycle of products containing it.

A significant non-primary source of this compound is its presence as an impurity in technical products of the legacy pesticides aldrin (B1666841) and dieldrin (B1670511). researchgate.netcanada.caresearchgate.netnih.gov Studies have detected this compound in these technical mixtures, and its spatial distribution in the environment has shown consistency with historical pesticide usage patterns. researchgate.netnih.gov Technical aldrin and dieldrin consist essentially of the main active compound along with related manufacturing impurities. who.int

Waste dumpsites, both historical and active, can serve as secondary sources of this compound to the environment. researchgate.netresearchgate.netresearchgate.netresearchgate.net The disposal of consumer goods and materials containing this compound, either from its historical use as a flame retardant or as an impurity in discarded pesticide products, can lead to its leaching into the surrounding soil and water. researchgate.netresearchgate.netresearchgate.netresearchgate.net Elevated concentrations of this compound have been observed at historical dumpsites, potentially linked to past local use of pesticides containing it as an impurity. researchgate.netresearchgate.net Waste handling sites, including municipal waste dumpsites and e-waste handling facilities, have been indicated as important emission sources for dechloranes. uio.noresearchgate.net

Environmental Occurrence and Global Distribution of Dechlorane 603

Occurrence in Abiotic Environmental Matrices

Dechlorane 603 has been identified in abiotic matrices such as air and sediments, indicating its widespread distribution in the environment frontiersin.orgresearchgate.netacs.org.

Atmospheric Compartments

This compound has been detected in atmospheric samples from various regions, highlighting its presence in the air compartment and its potential for atmospheric transport frontiersin.org.

Studies have investigated the presence of Dec 603 in the marine atmosphere across significant transects. In the marine atmosphere from the East China Sea to the Arctic, Dec 603 was detected, with concentrations reported in the range of

Monitoring efforts in European background air have also included analysis for this compound. However, in a study examining 99 sites across 33 European countries, Dec 603, along with Dec-601 and Dec-604, was not detected above the MDLs, which ranged from 0.01 to 0.03 pg/m³. frontiersin.org. This suggests that while present in some atmospheric environments, concentrations in European background air may be very low or below typical detection limits in some studies frontiersin.org.

Investigations into the spatial distribution of dechloranes in different air environments, such as urban, suburban, and rural areas, provide insights into potential sources and transport patterns. In a study conducted in and around Dar es Salaam, Tanzania, the average estimated air concentration of total dechloranes (including DP, Dec 602, and Dec 603) was approximately 2 pg/m³, which was significantly lower than concentrations of chlorinated paraffins uio.noresearcher.lifenih.gov. While DP was the dominant dechlorane compound in both air and soil in this study, urban areas showed "urban pulses" for dechloranes, suggesting an association with urban activities uio.noresearcher.lifenih.gov. Although the detection frequency for Dec 603 in air was low in this study, the highest estimated concentrations were reported to be an order of magnitude higher than those found in urban air in Spain uio.no.

Background Air Concentrations (e.g., European Background Air)

Aquatic Sediments

Aquatic sediments serve as a sink for many persistent organic pollutants, including dechloranes researchgate.netacs.org. Studies of sediment contamination provide valuable information on the accumulation and spatial distribution of these compounds in aquatic environments.

The Laurentian Great Lakes basin has been a key area for studying the environmental occurrence of dechloranes, partly due to the historical presence of manufacturing facilities in the region researchgate.netacs.orgnih.gov. This compound has been detected in tributary sediments of the Laurentian Great Lakes researchgate.netacs.orgnih.govacs.org.

Research indicates that the spatial trend of Dec 603 in Laurentian Great Lakes sediments differs from that of Dec 602, Dec 604, and Dechlorane Plus acs.orgdioxin20xx.org. While the latter compounds show spatial trends consistent with industrial and urban areas, particularly influenced by manufacturing plants along the Niagara River, the spatial trend of Dec 603 is more consistent with historic pesticide usage researchgate.netnih.govacs.org. This suggests that the primary source of Dec 603 to the Great Lakes may be linked to its detection as an impurity in technical products of aldrin (B1666841) and dieldrin (B1670511), rather than solely from flame retardant production researchgate.netnih.govacs.org.

Concentrations of Dec 603 in Great Lakes sediments have been reported in various studies. For instance, one study reported concentrations ranging from 0.001 to 0.6 ng/g dry weight in the Great Lakes frontiersin.org. Another study found concentrations below the limit of detection to 1.1 ng/g dry weight frontiersin.org. Dec 603 was detected in all surficial sediment samples analyzed in one study of the Great Lakes, with concentrations generally higher than those of Dec 604 dioxin20xx.org. Temporal analysis of a sediment core from Lake Ontario indicated that peak concentrations of Dec 603 occurred in the early 1980s, showing a similar trend to Dec 602 and DP, although taking off approximately 10 years later than Mirex dioxin20xx.org.

Here is a summary of some reported concentrations of this compound in environmental matrices:

| Environmental Matrix | Location | Concentration Range | Units | Source |

| Marine Atmosphere | East China Sea to Arctic | pg/m³ | frontiersin.org | |

| Background Air | Europe | pg/m³ | frontiersin.org | |

| Air (Urban, Suburban, Rural) | Dar es Salaam, Tanzania (Estimated Max) | ~0.2 | pg/m³ | uio.no |

| Aquatic Sediments | Laurentian Great Lakes | 0.001 - 0.6 | ng/g dw | frontiersin.org |

| Aquatic Sediments | Laurentian Great Lakes | ng/g dw | frontiersin.org | |

| Aquatic Sediments | Laurentian Great Lakes (Surficial) | Detected in all samples (details vary) | ng/g dw | dioxin20xx.org |

| Aquatic Sediments | Storvannet (Subarctic Lake) | 1.28–3.95 (pg/g OC) | pg/g OC | frontiersin.org |

| Aquatic Sediments | Takvannet (Subarctic Lake) | 0.01–0.05 (pg/g OC) | pg/g OC | frontiersin.org |

Note: MDL = Method Detection Limit, LOD = Limit of Detection, dw = dry weight, OC = organic carbon

Detection in Coastal Sediments (e.g., Northern China)

This compound has been detected in coastal environments, including the Bohai and Huanghai Sea shore area of northern China. In a study conducted in 2008, Dec 603 was found in small portions of sediment and oyster samples from 15 sampling sites in this region, indicating a low level of contamination. nih.govresearchgate.netresearchgate.net While Dechlorane Plus and Mirex were more widely detected in water, sediment, and oyster samples, Dec 602 and Dec 603 showed a more limited presence. nih.govresearchgate.netresearchgate.net Another study analyzing surficial sediment from the Dalian coastal area in northeast China found Dec 603 concentrations to be below the limit of detection in all samples. nih.gov This suggests that the occurrence and concentration of Dec 603 in coastal sediments can vary regionally.

Presence in Subarctic Lake Sediments

Research in subarctic regions has also revealed the presence of this compound in lake sediments. In two subarctic lakes in Northern Norway, Dec 603 was detected in sediment samples from Storvannet (ST), a lake situated in a populated area. frontiersin.orgnih.govnih.gov It was detected in all sediment samples from both lakes (ST and Takvannet (TA)), with concentrations ranging from 1.28–3.95 pg/g OC in ST and 0.01–0.05 pg/g OC in TA. frontiersin.org Dec 603 was also found in sticklebacks and two trout samples in Storvannet, but was not detected in biota from Takvannet. frontiersin.orgnih.govnih.gov The presence of Dec 603 in Storvannet sediments, particularly at higher concentrations compared to Takvannet, suggests potential local sources in addition to atmospheric transport. researchgate.netfrontiersin.orgnih.gov

Table 1: this compound Concentrations in Subarctic Lake Sediments (pg/g OC)

| Lake | Range | Median |

| Storvannet | 1.28–3.95 | 2.54 |

| Takvannet | 0.01–0.05 | 0.014 |

Terrestrial Soils

This compound has been identified in terrestrial soil environments, with varying concentrations and spatial distributions depending on the location and proximity to potential sources.

Concentrations and Spatial Distribution in Urban, Suburban, and Rural Soil Environments

Studies have investigated the presence of Dec 603 in urban, suburban, and rural soil environments. In a study conducted in and around Dar es Salaam, Tanzania, Dec 603 was detected in soil samples. uio.nonih.govuio.no While Dechlorane Plus was the dominating dechlorane compound in soil, Dec 603 was also present. uio.nonih.govresearchgate.net The highest individual concentration of Dec 603 in soil in this study was found in a suburban area, reaching 3 ng/g dw. uio.noresearchgate.net Differences in concentrations of Dec 603 in soil between urban and rural locations were found to be significant in this study. uio.no

In Antarctic soil from the Fildes Peninsula, Dec 603 was detected in soil samples with concentrations ranging from below the detection limit (BDL) to 74.25 pg/g dw, with a mean value of 24.43 pg/g dw. mdpi.com The concentration of Dec 603 in soil from the coastal area of the Fildes Peninsula was found to be lower than that in the inland area. mdpi.com

Table 2: this compound Concentrations in Terrestrial Soils (ng/g dw)

| Location (Example) | Environment Type | Concentration Range (ng/g dw) | Mean Concentration (pg/g dw) |

| Tanzania | Suburban | Up to 3 | Not specified (part of sum) |

| Antarctica | All | BDL - 0.07425 | 24.43 |

Proximity to Waste Handling Sites as Emission Sources

Proximity to waste handling sites has been investigated as a potential source of dechloranes, including Dec 603, in terrestrial environments. In the study conducted in Tanzania, samples collected near the city's main municipal waste dumpsite and an electronic waste (e-waste) handling facility showed the presence of dechloranes in soil. uio.nonih.govuio.no Elevated concentrations of Dechlorane Plus and this compound were found in soil samples near waste disposal sites. researchgate.net Elevated concentrations of Dec 603 were particularly noted at a historical dumpsite, suggesting a link to local use of pesticides, as Dec 603 can occur as an impurity in aldrin and dieldrin. researchgate.net This indicates that waste handling sites, especially those with historical disposal of pesticide-containing materials, can represent important emission sources for these pollutants. uio.nonih.gov

Aqueous Environments

This compound has also been investigated in aqueous environments, although its detection frequency appears to be lower compared to other dechloranes in some studies.

Detection in Surface Waters

In the coastal environment of northern China (Bohai and Huanghai Sea area), Dec 603 was not detected in water samples, although it was found in some sediment and oyster samples. nih.govresearchgate.netresearchgate.net This suggests that in this specific coastal region, Dec 603 might be more readily associated with solid matrices like sediment rather than being dissolved in the water column at detectable levels. However, other studies have reported the detection of Dec 603 in surface waters in different regions. For instance, Dec 602, Dec 603, and Dechlorane Plus isomers were detected in Spanish rivers. researchgate.net The occurrence and concentrations of Dec 603 in surface waters can therefore vary depending on the location and potential sources in the surrounding environment.

Biotic Presence and Spatial-Temporal Patterns

This compound has been found in a variety of organisms across different environments, indicating its widespread distribution and potential for biotic uptake.

Detection in Aquatic Biota (e.g., Fish, Oysters)

This compound has been detected in aquatic organisms, including fish and oysters. Studies in the coastal environment of northern China in 2008 found Dec 603 in small portions of oyster samples, although it was not detected in water samples from the same region. researchgate.netnih.gov This suggests that while its presence in water might be low or below detection limits in some areas, it can still be accumulated by aquatic life.

In the Laurentian Great Lakes, Dec 603 has been detected in fish, including lake trout and whitefish. nih.govacs.org While Dechlorane Plus and Mirex were also present, the relative concentration patterns in lake trout from Lake Ontario showed Mirex as the highest, followed by Dec 602 and DP, and then Dec 603 and Chlordene Plus. nih.gov In a study of eels from five Latvian lakes, Dec 603 was analyzed among other dechlorane-related compounds, although Dec 603 and Dec 604 were not detected in that specific study, while Dec 602 was found at the highest concentrations. service.gov.ukpops.int

In sub-Arctic lakes in Northern Norway, Dec 603 was detected in sediments, three-spined sticklebacks, and two trout samples from a lake situated in a populated area (Storvannet), but not in a remote lake (Takvannet). nih.gov This suggests that proximity to potential sources may influence its detection in aquatic biota.

Interactive Table: Detection of this compound in Aquatic Biota

| Location | Sample Type | Detection Frequency / Notes | Source |

| Northern China | Oysters | Detected in small portions of samples; not detected in water. researchgate.netnih.gov | researchgate.netnih.gov |

| Great Lakes (USA/Canada) | Fish (Lake Trout, Whitefish) | Detected. Relative concentrations in Lake Ontario lake trout: Mirex > Dec 602 > DP > Dec 603 > CP. nih.govacs.org | nih.govacs.org |

| Latvian Lakes | Eels | Analyzed, but not detected in this specific study. service.gov.ukpops.int | service.gov.ukpops.int |

| Sub-Arctic Norway | Three-spined Sticklebacks, Trout | Detected in a populated area lake (Storvannet); not detected in a remote lake (Takvannet). nih.gov | nih.gov |

Geographic variations in the concentrations of dechlorane compounds, including Dec 603, have been observed in aquatic biota. Studies comparing peregrine falcon eggs from Canada and Spain found significantly higher concentrations of Mirex, DP, Dec 602, Dec 603, and Dec 604 in eggs from Canada. nih.gov These geographical differences are thought to reflect local exposure on the breeding grounds, variations in adult diet, the production of DP in the Niagara River region, and potentially greater use of Mirex and dechloranes as flame retardants in North America compared to Europe. nih.gov

In the Great Lakes, spatial trends for Dec 602 and Dec 604 in sediment and fish indicate that manufacturing plants along the Niagara River upstream of Lake Ontario were significant sources. acs.org While Dec 603 in the Great Lakes is likely from atmospheric deposition, this still contributes to its presence and potential for uptake in aquatic biota in the region. acs.org

Presence in Terrestrial Biota (e.g., Rabbit Liver)

This compound has also been confirmed in terrestrial biota. It was detected in rabbit liver samples. researchgate.net This finding, along with its detection in bird eggs, confirms the presence of Dec 603 in terrestrial organisms and highlights its potential to enter terrestrial food webs. researchgate.netnih.gov

Interactive Table: Detection of this compound in Terrestrial Biota

| Sample Type | Detection Status / Notes | Source |

| Rabbit Liver | Confirmed detection. | researchgate.net |

| Peregrine Falcon Eggs | Detected (higher concentrations in Canada than Spain). | nih.gov |

Temporal Concentration Trends in Environmental Compartments (e.g., Lake Ontario Sediment Cores)

Temporal trends of this compound concentrations have been investigated in environmental compartments, particularly in sediment cores, which can provide a historical record of contamination. Studies of Lake Ontario sediment cores have shown temporal trends for Dec 603, alongside other dechloranes like Dec 602, Dec 604, and Dechlorane Plus. nih.govmcmaster.ca

In Niagara River suspended sediments and Lake Ontario sediment cores, the temporal concentration trends for Dec 603 have generally been consistent with other dechloranes, with the lowest concentrations observed in or after the late 1990s. nih.gov Temporal trend measurements using sediment cores from the North American Great Lakes indicate that levels of dechlorane analogues, including Dec 603, increased until the mid-1980s, remained relatively steady until around 2000, and then appeared to be increasing again in some instances. mcmaster.ca

Specifically for Dec 603 in Niagara River suspended sediments between 1980 and 2006, concentrations ranged from 15 to 280 pg/g dry weight. dioxin20xx.org In Lake Ontario lake trout collected between 1979 and 2004, Dec 603 concentrations ranged from 30 to 400 pg/g lipid. dioxin20xx.org While some studies on DP have shown declining trends in Lake Ontario sediment and trout, the temporal trends for Dec 603 and other dechloranes can vary and may show different patterns or be less clear due to limited data compared to DP. service.gov.ukpops.intmcmaster.caacs.org

Interactive Table: Temporal Concentration Ranges of this compound

| Environmental Compartment | Location | Time Period | Concentration Range (approximate) | Unit | Source |

| Suspended Sediment | Niagara River | 1980-2006 | 15 - 280 | pg/g dry weight | dioxin20xx.org |

| Lake Trout | Lake Ontario | 1979-2004 | 30 - 400 | pg/g lipid | dioxin20xx.org |

| Sediment Cores (General Trend) | North American Great Lakes | Varies | Increased until mid-1980s, steady until ~2000, potential recent increase. | N/A | mcmaster.ca |

Environmental Fate and Transport Mechanisms of Dechlorane 603

Long-Range Environmental Transport Potential (LRETP)

Dechlorane 603 possesses properties that contribute to its potential for long-range environmental transport. Modelling studies have indicated that its transport properties fall within the range observed for substances already listed as POPs. service.gov.ukpops.int

Evidence of Long-Range Atmospheric Transport

Evidence suggests that this compound undergoes long-range atmospheric transport, leading to its detection in remote areas far from potential source regions. It has been found in environmental matrices in the Arctic and Antarctic, including in soil and lichen from the Fildes Peninsula in Antarctica, which is considered evidence of its long-range atmospheric transport. service.gov.ukfrontiersin.orgresearchgate.netmdpi.comnih.govcsic.es While detected in remote locations, one study did not find this compound above detection limits in air samples from background regions in Europe. frontiersin.orgnih.gov Where clear point sources are absent, atmospheric transport is suggested as the primary pathway for this compound to enter lakes. frontiersin.orgnih.gov Studies in the Great Lakes region have observed a spatial distribution pattern for this compound in sediments that differs from Dechlorane Plus, suggesting that its presence may be linked to historic pesticide use (as an impurity in aldrin (B1666841) and dieldrin) rather than solely from manufacturing emissions, still implying transport over distance. researchgate.netacs.orgacs.org

Environmental Persistence and Stability

This compound demonstrates significant environmental persistence, resisting degradation processes in various media. It is considered chemically stable with minimal to no abiotic degradation. service.gov.uk

Comparability with Persistent Organic Pollutants (POPs)

This compound, alongside other related dechloranes, exhibits characteristics comparable to those of persistent organic pollutants (POPs). These shared properties include environmental persistence, high lipophilicity, and the potential for bioaccumulation and biomagnification within food webs. researchgate.netnih.govunibo.it Modelling studies support this comparison, suggesting that the persistence properties of this compound are similar to those of listed POPs. service.gov.ukpops.int Structurally, this compound is similar to substances already listed under the Stockholm Convention, such as mirex, chlordane, heptachlor, dieldrin (B1670511)/endrin, aldrin, and endosulfan. service.gov.ukpops.int Laboratory studies have shown that this compound has a half-life in soil exceeding 180 days. service.gov.ukpops.int Its detection in deep soil and sediment cores further indicates its long-term persistence in the environment. service.gov.ukpops.int Due to its very low water solubility and high log octanol-water partition coefficient (log Kow), this compound is expected to bind strongly to organic carbon in soil and sediments, which reduces its bioavailability for microbial degradation. service.gov.ukpops.int Modelling predicts that aerobic biodegradation of this compound would be very slow, comparable to that of analogue chemicals already listed under the Stockholm Convention. service.gov.ukpops.int

Distribution and Partitioning Across Environmental Compartments

This compound has been detected across a wide array of environmental compartments globally. These include air, water, sediment, ice, soil, wastewater, sludge, biosolids, landfill leachate, indoor and outdoor dust, as well as in wildlife and humans. service.gov.uknih.govunibo.itnih.govresearchgate.netuio.no Based on fugacity modelling, this compound is expected to primarily reside in soil and/or sediment, depending on the initial compartment of release. service.gov.uk Its low water solubility and high log Kow drive its tendency to partition into organic matter within soil and sediments. service.gov.ukpops.int Studies in the Great Lakes have found this compound in sediments, noting a relatively uniform distribution across the lakes compared to other dechloranes, which supports the hypothesis of a diffuse source like historic pesticide application rather than localized industrial releases. acs.orgacs.org Elevated concentrations of this compound in soil and fish near electronic waste (e-waste) recycling sites highlight these locations as potential sources of environmental release. nih.gov Its presence in both aquatic and terrestrial biota confirms its capacity for bioaccumulation within these organisms. nih.gov

Environmental Transformation and Degradation Pathways of Dechlorane 603

Abiotic Transformation Processes

Information specifically detailing abiotic transformation processes for Dechlorane 603 is limited in the provided search results. However, related dechloranes like Dechlorane Plus (DP) are generally considered chemically stable in various environmental compartments with minimal or no abiotic degradation reported in reviews service.gov.ukpops.int. Studies on DP suggest that while photodegradation can occur, particularly for certain isomers in air, it is considered relatively photo-stable under natural conditions, especially when sorbed to airborne particles service.gov.ukpops.int. Given the structural similarities among dechloranes, this compound may exhibit similar resistance to abiotic degradation processes like hydrolysis and direct photodegradation in many environmental settings, although specific studies on this compound are needed to confirm this.

Biotic Transformation Mechanisms

Biotic transformation appears to be a significant factor in the environmental fate of this compound, leading to the formation of various transformation products (TPs). Studies have identified several such products in environmental samples, particularly in biota.

Dechlorination Processes and Identification of Transformation Products

Dechlorination, the removal of chlorine atoms, is a known biotic transformation pathway for dechloranes researchgate.netacs.org. While the search results primarily discuss dechlorination in the context of Dechlorane Plus, they also indicate that this compound undergoes dechlorination nih.gov. One identified transformation product of this compound is monohydro-Dechlorane 603 (U1) acs.orgnih.gov. This suggests that biological processes can lead to the reductive removal of chlorine from the this compound molecule.

Oxidation Processes and Identification of Transformation Products

Oxidation processes also contribute to the biotic transformation of this compound. A monohydro-Dechlorane 603 isomer (U1) can be hydroxylated to hydroxyl-Dechlorane 603 and further oxidized to a carbonyl product (U2) nih.gov. Trihydro-Dechlorane 603 dicarbonyls may be formed through further dechlorination and oxidation of monohydro-U2 nih.govresearchgate.net. These findings indicate that enzymatic or microbial activity can introduce oxygen functionalities into the this compound structure and its dechlorinated products.

Based on the search results, the following transformation products of this compound have been mentioned:

Monohydro-Dechlorane 603 (U1) acs.orgnih.gov

Hydroxyl-Dechlorane 603 nih.gov

Monohydro-Dechlorane 603-carbonyl (U2) acs.orgnih.govresearchgate.net

Trihydro-Dechlorane 603 dicarbonyls nih.govresearchgate.net

Relative Abundance of Transformation Products Compared to Parent Compound

Research indicates that the transformation products of this compound can be significantly more abundant in environmental samples, particularly in biota, than the parent compound itself acs.orgnih.govacs.org. For example, studies on Baltic Sea biota have shown that this compound TPs were found at concentrations more than 10-fold higher than the parent this compound acs.orgnih.govacs.org. This suggests that while this compound undergoes transformation, its transformation products are persistent and can accumulate in organisms to a greater extent than the original compound. The trophic magnification factors for TPs of this compound were found to be similar to those of the parent compound, indicating that these transformation products also have a potential for biomagnification in food webs acs.orgnih.govacs.org.

Below is a table summarizing the mentioned transformation products and their general relative abundance compared to the parent compound based on the provided search results:

| Compound Name | Transformation Process(es) Involved | Relative Abundance (compared to parent) |

| This compound | Parent Compound | - |

| Monohydro-Dechlorane 603 (U1) | Dechlorination | Can be higher than parent acs.orgnih.govacs.org |

| Hydroxyl-Dechlorane 603 | Hydroxylation (from U1) | Mentioned as a TP nih.gov |

| Monohydro-Dechlorane 603-carbonyl (U2) | Oxidation (from U1) | Can be higher than parent acs.orgnih.govacs.org |

| Trihydro-Dechlorane 603 dicarbonyls | Dechlorination and Oxidation | Mentioned as a TP nih.govresearchgate.net |

Bioaccumulation and Trophic Transfer of Dechlorane 603

Bioaccumulation Potential in Aquatic Organisms

Dechlorane 603, like other dechloranes, exhibits properties that suggest a potential for bioaccumulation in aquatic organisms, primarily due to its highly hydrophobic nature. nih.govresearchgate.net

Accumulation in Fish Species

Studies have detected this compound in fish from various aquatic environments, including the Laurentian Great Lakes and coastal areas of China. researchgate.netresearchgate.netacs.orgnih.govresearchgate.netmedkoo.com While detected, the concentrations of this compound in fish are often reported to be lower than those of other dechloranes like Mirex and Dechlorane Plus in some regions. nih.govacs.org For instance, in Lake Ontario lake trout, this compound concentrations were found to be lower compared to Mirex and Dechlorane 602. nih.govacs.org However, this compound has been detected in over 73% of fish samples from the Great Lakes, indicating its presence in these aquatic ecosystems. nih.govresearchgate.net In Chinese sturgeon, this compound was detected in all examined tissues, with higher concentrations observed in the intestine and stomach compared to muscle. pku.edu.cn This tissue distribution suggests that uptake from diet may play a significant role in its accumulation in fish.

Accumulation in Other Aquatic Biota (e.g., Oysters)

Research has also investigated the presence and accumulation of this compound in other aquatic organisms, such as oysters. In coastal areas of northern China, this compound was detected in a small portion of oyster samples. researchgate.net While detected, the levels were relatively low compared to other dechloranes like Dechlorane Plus and Mirex in the same samples. researchgate.net This suggests that while accumulation occurs, the extent may vary depending on the species and the specific environmental conditions.

Comparative Bioaccumulation with other Dechloranes (e.g., Dechlorane Plus, Dechlorane 602)

Comparative studies indicate that the bioaccumulation potential of this compound can differ from that of other dechloranes. In Lake Ontario lake trout, Dechlorane 602 concentrations were significantly higher than those of Dechlorane Plus, suggesting a greater bioaccumulation potential for Dechlorane 602. isotope.comnih.govacs.org While some studies initially suggested lower bioaccumulation for this compound compared to Dechlorane 602 and Mirex in certain fish species, other findings, such as higher levels of this compound in human blood serum compared to Dechlorane Plus, Dechlorane 602, or Mirex in one study, indicate that its bioaccumulation factor might be higher in some cases. isotope.com The relatively low trophic magnification potential of this compound in some aquatic food webs has been attributed to its extreme hydrophobicity, potentially leading to lower bioavailability compared to compounds like Mirex and Dechlorane 602 which have lower log KOW values. pku.edu.cnacs.orgnih.gov

Trophic Transfer and Biomagnification in Food Webs

The trophic transfer and potential for biomagnification of this compound in food webs have been examined in both aquatic and terrestrial ecosystems.

Trophic Magnification Factors (TMFs) for this compound and its Transformation Products

Trophic Magnification Factors (TMFs) are used to assess the increase in concentration of a substance with each step up a food web. Studies have calculated TMFs for this compound and its transformation products in different food webs. In a Baltic Sea marine food web, transformation products of this compound showed significant biomagnification, with TMFs ranging from 8.2 to 17.8. acs.orgnih.govnih.gov These TMFs were found to be similar to or higher than those of the parent dechlorane compounds like Mirex and Dechlorane 602, and notably higher than that of Dechlorane Plus. acs.orgnih.govnih.gov This indicates that while the parent this compound might not consistently biomagnify in all food webs, its transformation products have a clear potential for trophic magnification.

In contrast, a study on a marine food web in Liaodong Bay, China, did not find a statistically significant correlation between lipid-equivalent concentrations of this compound and trophic levels, suggesting a lack of trophic magnification for the parent compound in this specific food web. pku.edu.cnacs.orgnih.gov This was potentially attributed to its high hydrophobicity limiting its bioavailability. pku.edu.cnacs.orgnih.gov

Observational Studies in Aquatic and Terrestrial Food Chains

Observational studies in various food chains have provided insights into the trophic transfer of this compound. In the Baltic Sea marine food web, this compound and its transformation products were detected in various organisms, including eelpout, herring, harbor porpoise, guillemot, and white-tailed sea eagle, covering different trophic levels. acs.orgnih.gov The significant biomagnification observed for this compound transformation products in this study highlights their movement and increasing concentrations at higher trophic levels. acs.orgnih.govnih.gov

In the marine food web of Liaodong Bay, China, this compound was detected in some marine species, including benthic invertebrates, fish, and gulls. pku.edu.cnacs.orgnih.gov However, as mentioned earlier, a statistically significant trophic magnification was not observed for the parent this compound in this study. pku.edu.cnacs.orgnih.gov

Studies in the Great Lakes basin have also detected this compound in fish, indicating its presence and transfer within this aquatic food web. nih.govresearchgate.net While comprehensive trophic transfer studies specifically focused on this compound across multiple trophic levels in the Great Lakes were not as prominently highlighted in the search results compared to other dechloranes, the detection in top predator fish suggests its movement through the food chain. nih.govresearchgate.netsiu.edu

Research also suggests the potential for bioaccumulation and biomagnification of dechloranes, including this compound, in terrestrial food webs. researchgate.netnih.gov While specific detailed studies on the trophic transfer of this compound in terrestrial food chains were less prevalent in the search results, the general understanding of dechloranes' properties suggests this potential.

Here is a summary of TMF values for this compound and its transformation products in the Baltic Sea food web:

| Compound | Trophic Magnification Factor (TMF) | Food Web |

| This compound Transformation Products | 8.2 to 17.8 | Baltic Sea |

| This compound (Parent) | No statistically significant correlation observed in one study | Liaodong Bay |

Here is a summary of this compound detection in selected aquatic organisms:

| Organism | Location | Detection | Notes |

| Fish (various) | Great Lakes | Detected | Detected in >73% of samples; concentrations varied by lake. nih.govresearchgate.net |

| Lake Trout | Lake Ontario | Detected | Concentrations lower than Mirex and Dec 602. nih.govacs.org |

| Chinese Sturgeon | China | Detected | Found in all tissues; higher in intestine and stomach. pku.edu.cn |

| Oysters | Coastal Northern China | Detected | Detected in a small portion of samples at low levels. researchgate.net |

| Various Biota | Baltic Sea | Detected | Including fish, mammals, and birds. acs.orgnih.gov |

| Various Biota | Liaodong Bay, China | Detected | Including invertebrates, fish, and gulls. pku.edu.cnacs.orgnih.gov |

Advanced Analytical Methodologies for Dechlorane 603 Research

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step in the analysis of Dechlorane 603, aiming to isolate the target compound from the matrix and remove potential interferences.

Pressurized Liquid Extraction (PLE) and Selective Pressurized Liquid Extraction (SPLE) with Novel Sorbents (e.g., Mg–Al Layered Double Oxides)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a widely used technique for extracting dechloranes, including Dec 603, from various matrices like sediment, soil, and biota samples dioxin20xx.orgresearchgate.netmcmaster.carsc.orgpops.int. PLE offers advantages over traditional methods like Soxhlet extraction, including shorter extraction times and reduced solvent consumption pops.int.

Selective Pressurized Liquid Extraction (SPLE) enhances the extraction process by incorporating cleanup adsorbents directly within the extraction cell researchgate.netrsc.orgnih.gov. This allows for simultaneous extraction and purification. Novel and low-cost sorbents, such as Mg–Al layered double oxides (Mg–Al-LDOs), have been investigated for use in SPLE for the analysis of dechloranes in sediment and soil researchgate.netrsc.orgresearchgate.net. Research has shown that SPLE with Mg–Al-LDOs as clean-up sorbents is a fast and reliable extraction technique, offering advantages compared to traditional techniques researchgate.netrsc.org. Optimization of SPLE parameters, including extraction temperature, solvent type, static extraction time, and cycles, as well as the type and amount of sorbent, is crucial for achieving optimal extraction efficiency and cleanup rsc.orgresearchgate.net.

Studies using SPLE with Mg–Al-LDOs have reported high recoveries for dechloranes, including Dec 603, in spiked sediment samples. Recoveries for dechloranes at three spiked concentration levels (10, 100, and 500 ng g⁻¹) were in the range of 90.3–99.8% with relative standard deviations less than 5.7% rsc.org. The method demonstrated excellent linearity over the range assayed (1–500 ng g⁻¹) with high determination coefficients (R²) rsc.org. Limits of detection (LODs) and quantification (LOQs) for dechloranes using this method were in the low ng g⁻¹ range rsc.org.

Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction (UA-DLLME) for Aqueous Matrices

For aqueous samples, Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction (UA-DLLME) has been described as a simple and solvent-minimized procedure for the rapid determination of dechlorane compounds, including Dec 603 rsc.org. This method involves using ultrasound to assist the dispersion of a small volume of extraction solvent into the aqueous sample, followed by centrifugation to collect the enriched phase containing the target analytes rsc.org. The parameters affecting the extraction efficiency in UA-DLLME, such as the type and volume of extraction and dispersive solvents and sonication time, require systematic investigation for optimal performance. rsc.org

Non-Destructive Sample Preparation Procedures for Complex Matrices

Traditional sample preparation methods for complex matrices, particularly those with high lipid content, often involve destructive techniques using strong acids to break down lipids nih.govacs.org. However, these methods may not be suitable for acid-labile compounds. Advanced non-destructive sample preparation procedures are being developed to allow for the analysis of a wider range of contaminants, including potentially acid-sensitive dechloranes fera.co.uk. Such procedures are particularly valuable for analyzing complex food samples fera.co.uk.

Lipid Removal Strategies (e.g., Multilayer Silica (B1680970) Columns, Gel Permeation Chromatography)

Lipid removal is a critical step in the analysis of this compound, especially in biological matrices, as lipids can interfere with chromatographic separation and mass spectrometric detection, leading to signal suppression or enhancement nih.gov. Several strategies are employed for lipid removal.

Multilayer silica columns are commonly used for cleanup and fractionation of extracts uliege.bedioxin20xx.orgpops.intnih.govub.edu. These columns can contain different layers of sorbents, such as neutral, basic, and acidic silica gel, to remove various types of interferences, including lipids uliege.bedioxin20xx.org. For example, a multilayer acid/basic/neutral (ABN) silica column has been used for lipid breakdown in the analysis of dechloranes in food samples uliege.be.

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is another effective technique for removing bulk lipids from sample extracts based on molecular size mcmaster.caub.eduacs.orgacs.orgresearchgate.net. GPC separates larger lipid molecules from smaller target analytes like this compound ub.edu. High-resolution GPC (HR-GPC) can be used for this purpose acs.orgacs.org. GPC can also be automated, offering advantages for high-throughput analysis, although it may require significant solvent volumes ub.edu. The combination of GPC with other cleanup steps, such as Florisil column fractionation, can further enhance sample purification acs.orgacs.org.

Direct treatment of sample extracts with concentrated sulfuric acid is a traditional method for lipid removal, particularly for persistent organic pollutants (POPs) and halogenated flame retardants acs.orgnih.govub.eduunit.no. This method chemically degrades lipids nih.gov. However, its suitability for all dechloranes, particularly potentially acid-labile analogues, needs careful consideration.

Research findings highlight the effectiveness of these lipid removal strategies. For instance, a comparison of a GPC-based method with a sulfuric acid-silica procedure for analyzing halogenated flame retardants in marine tissues showed that both methods could remove over 99% of lipids nih.gov. The GPC method followed by Partisil fractionation was found to be more efficient and reproducible for a range of target compounds, including Dec 602 and Dec Plus isomers nih.gov.

Here is a summary of lipid removal strategies:

| Method | Principle | Advantages | Disadvantages | Application to this compound |

| Multilayer Silica Columns | Adsorption and fractionation | Effective for various interferences, versatile | May require method optimization for specific matrices | Used for Dec 603 cleanup uliege.bedioxin20xx.orgnih.gov |

| Gel Permeation Chromatography (GPC) | Size exclusion | Removes bulk lipids, can be automated | Requires significant solvent volumes | Used for Dec 603 cleanup mcmaster.caacs.orgacs.orgresearchgate.net |

| Sulfuric Acid Treatment | Chemical degradation of lipids | Effective for lipid removal | Potentially destructive to acid-labile analytes | Used for dechloranes, suitability for all analogues varies acs.orgnih.govub.edu |

Chromatographic Separation and Mass Spectrometric Detection

Following sample preparation, chromatographic separation is used to separate this compound from other co-extracted compounds before detection by mass spectrometry.

Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS)

Gas Chromatography coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) is a sensitive and commonly used technique for the determination of dechloranes, including Dec 603, in various matrices researchgate.netrsc.orgrsc.orgunit.nonih.gov. ECNI is particularly well-suited for the detection of highly chlorinated compounds like dechloranes due to their high electron affinity nih.govresearchgate.net.

In GC-ECNI-MS, the electron capture process leads to the formation of negative ions, often molecular ions or fragment ions resulting from the loss of chlorine atoms nih.govresearchgate.net. This ionization mode can offer high selectivity and sensitivity for dechloranes compared to electron ionization (EI) nih.govresearchgate.net.

GC-ECNI-MS operating in selected-ion monitoring (SIM) mode is frequently employed to enhance sensitivity and specificity for target dechloranes rsc.org. High-resolution mass spectrometry (HRMS) coupled with GC-ECNI can provide higher mass accuracy and resolving power, further improving the confidence in identification and quantification, especially in complex samples nih.govresearchgate.net. Time-of-flight mass spectrometry (TOFMS) can also be coupled with GC-ECNI, offering high acquisition rates and good mass accuracy nih.govresearchgate.net.

Research has demonstrated the successful application of GC-ECNI-MS for quantifying Dec 603 in various matrices, including sediment, soil, and human serum researchgate.netrsc.orgresearchgate.netnih.govresearchgate.net. For instance, GC-ECNI-TOFMS has been used to measure dechloranes in human serum, providing comparable sensitivity to GC/EI-SectorHRMS for Dec 602, Dec 603, and Chlordene Plus (CP) nih.govresearchgate.net.

The GC conditions, such as the column type and temperature program, are optimized to achieve good separation of dechlorane congeners and isomers. The MS parameters, including ion source temperature and monitored ions, are carefully selected to maximize sensitivity and specificity for Dec 603 nih.govresearchgate.net.

Here is a summary of GC-ECNI-MS parameters and findings:

| Parameter/Finding | Description |

| Ionization Mode | Electron Capture Negative Ionization (ECNI) |

| Mass Analyzer | Single Quadrupole, Triple Quadrupole (MS/MS), High-Resolution MS (HRMS), TOFMS |

| Typical Monitored Ions | Molecular ions or fragment ions (e.g., loss of Cl) |

| Sensitivity | High for highly chlorinated compounds like dechloranes nih.govresearchgate.net |

| Specificity | Enhanced by ECNI and SIM or HRMS/TOFMS |

| Application | Sediment, soil, human serum, aqueous samples researchgate.netrsc.orgresearchgate.netrsc.orgnih.govresearchgate.net |

| Research Findings (Example) | Quantification of Dec 603 in human serum at ng/g lipid weight levels nih.govresearchgate.net |

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is a powerful technique widely employed for the analysis of this compound and related compounds. This method combines the separation capabilities of gas chromatography with the high mass resolving power and accurate mass measurements of HRMS, enabling the differentiation of target analytes from interfering substances with similar nominal masses. GC-HRMS has been utilized for the analysis of Dechloranes, including Dec 603, in diverse matrices such as sediment, soil, fish, and vegetable oils. nih.govresearchgate.netdioxin20xx.orgfera.co.uknih.govchemrxiv.org The technique allows for the monitoring of both molecular ions and characteristic fragment ions, which is crucial for confirming the presence of this compound. dioxin20xx.orgfera.co.uk Studies have employed GC-HRMS to identify unknown peaks suspected to be Dechlorane Plus degradation products or other isomers, demonstrating its utility in suspect screening and identification of related compounds. dioxin20xx.orgnih.gov The high resolution provides confidence in the identification of target compounds by ensuring that the measured mass-to-charge ratio (m/z) matches the theoretical exact mass within a narrow mass tolerance.

Gas Chromatography-Quadrupole Time-of-Flight (QToF) Mass Spectrometry

Gas Chromatography-Quadrupole Time-of-Flight (QToF) Mass Spectrometry offers a combination of quadrupole's mass filtering capabilities and ToF's high-speed, high-resolution mass analysis. This technique is valuable for both target and non-target analysis, providing accurate mass measurements and fragmentation data that aid in structural elucidation. GC-QToF MS has been used in the characterization of unknown polychlorinated compounds that were found to be structurally related to this compound. researchgate.netresearchgate.netnemc.us The high resolution and accurate mass capabilities of QToF are particularly useful in identifying and confirming the elemental composition of unexpected or novel this compound transformation products or analogues.

Gas Chromatography-Atmospheric Pressure Photoionization-High Resolution Mass Spectrometry (GC-APPI-HRMS)

Gas Chromatography-Atmospheric Pressure Photoionization-High Resolution Mass Spectrometry (GC-APPI-HRMS) represents a novel approach in the analysis of chlorinated contaminants, including Dechlorane Plus and its analogues like this compound. researchgate.netub.edu APPI is considered a softer ionization technique compared to traditional electron ionization (EI), which can be advantageous for compounds that undergo significant fragmentation under EI. chemrxiv.org The coupling with HRMS (such as Orbitrap) provides high detection capability and selectivity due to exact mass measurements and the softer ionization, which can yield more abundant molecular ions or characteristic high-mass fragments. researchgate.net This methodology aims to address some limitations observed in currently used analytical determinations of these compounds. researchgate.net

Gas Chromatography Coupled to Triple Quadrupole Mass Spectrometry (GC-QQQMS/MS)

Gas Chromatography Coupled to Triple Quadrupole Mass Spectrometry (GC-QQQMS/MS), also known as GC-MS/MS Triple Quad, is a highly sensitive and selective technique frequently employed for the ultra-trace measurement of Dechloranes, including this compound, particularly in complex matrices like food and feed. uliege.benih.govdioxin20xx.orguliege.be This method utilizes multiple reaction monitoring (MRM) transitions, where specific precursor ions are selected in the first quadrupole, fragmented in the collision cell, and characteristic product ions are monitored in the third quadrupole. uliege.bedioxin20xx.org This targeted approach significantly reduces matrix interferences, leading to lower detection and quantification limits. The optimization of MRM transitions and injection parameters is crucial for enhancing the signal and detecting trace levels of Dechloranes. uliege.bedioxin20xx.orguliege.be GC-QQQMS/MS methods for Dechloranes have been validated following stringent guidelines, such as the EU regulations for dioxin analysis in food. uliege.bedioxin20xx.org For this compound, a specific fragmentation pattern with a quantitative transition at m/z 263 > 228 has been reported. dioxin20xx.org

Gas Chromatography-Magnetic Sector High Resolution Mass Spectrometry (GC-magnetic sector HRMS)

Gas Chromatography-Magnetic Sector High Resolution Mass Spectrometry (GC-magnetic sector HRMS) is considered a gold standard for the routine target compound analysis of persistent organic pollutants (POPs), offering superior performance in terms of sensitivity and selectivity. thermofisher.comthermofisher.com This technique is well-suited for the analysis of Dechloranes, including this compound, in various matrices like environmental samples and food. fera.co.ukdfo.no The magnetic sector analyzer provides high mass resolution, which is essential for separating target ions from isobaric interferences. thermofisher.comthermofisher.com Analyte detection with GC-magnetic sector HRMS ensures high selectivity and sensitivity of measurements, contributing to reliable quantification. fera.co.uk This method is often used in compliance with official regulatory methods for POP analysis. thermofisher.comthermofisher.com

Quantitative Analysis and Quality Control

Quantitative analysis of this compound involves precise measurement of its concentration in a sample. This requires careful sample preparation, optimized instrumental analysis, and robust quality control procedures to ensure the accuracy and reliability of the results. Key aspects include establishing linearity of calibration, minimizing blank contamination, determining limits of detection (LODs) and limits of quantification (LOQs), and assessing method accuracy through recovery studies. fera.co.ukuliege.bersc.orgnih.govdioxin20xx.org

Isotope Dilution Mass Spectrometry with Labeled Standards

Isotope Dilution Mass Spectrometry (IDMS) with labeled standards is a highly regarded technique for achieving reliable and accurate quantification of this compound. dioxin20xx.orgfera.co.ukdfo.no This method involves adding a known amount of an isotopically labeled analogue of the target compound (e.g., a 13C-labeled this compound) to the sample before extraction and clean-up. fera.co.ukuliege.bedioxin20xx.org The labeled standard behaves similarly to the native compound throughout the analytical procedure, compensating for potential losses during sample preparation and variations in instrument response. fera.co.ukuliege.bedioxin20xx.org The ratio of the native compound to the labeled internal standard is measured by mass spectrometry, and this ratio is used to calculate the concentration of the native analyte in the original sample. fera.co.ukuliege.bedioxin20xx.org While ideally a labeled standard for each target analyte is used, in some cases, a labeled standard for a related compound (like 13C10-labeled Dec 602) may be used for the quantification of this compound after appropriate validation. uliege.bedioxin20xx.org IDMS with labeled standards provides a robust approach to quantitative analysis, offering improved accuracy compared to external standard calibration methods. fera.co.uk

Research Findings and Data:

Studies employing these analytical methodologies have reported the detection and quantification of this compound in various matrices. For instance, in sediment and soil samples from Shandong, China, this compound concentrations ranged from lower quantification limits to 0.74 ng g⁻¹ dry weight. rsc.org Another study found Dechlorane compounds, including Dec 603, in fish and vegetable oil samples from Catalonia (Spain) at concentrations between below the limit of detection and 384.2 pg g⁻¹. nih.gov this compound has also been detected in sediment and fish from the Laurentian Great Lakes, with concentrations varying spatially. researchgate.netdioxin20xx.orgresearchgate.net In European background air, Dec 603 was generally not detected above method detection limits (MDLs) of 2.6 pg/sample (0.01 pg/m³), although it was detected in some urban regions. frontiersin.org Analysis of food samples using GC-magnetic sector HRMS confirmed the presence of Dec 603 in rabbit liver, herring, and cod liver samples, while it was below the limit of quantification in dairy products. fera.co.uk Method validation studies have reported method LOQs for this compound in the range of 0.04 – 5.3 pg g⁻¹ fresh weight in food samples using GC-magnetic sector HRMS. fera.co.uk Instrumental LOQs for Dec 603 as low as ~10 femtograms injected on column have been achieved with this technique. fera.co.uk

Here is a summary of some reported quantitative data for this compound:

| Matrix | Concentration Range | Units | Analytical Method(s) | Citation |

| Sediment and Soil | Lower quantification limits to 0.74 | ng g⁻¹ dw | GC-ECNI-MS | rsc.org |

| Fish and Vegetable Oils | Below LOD to 384.2 | pg g⁻¹ | GC-HRMS | nih.gov |

| European Background Air | pg/m³ or pg/sample | Various (GC-QQQMS/MS mentioned) | frontiersin.org | |

| Rabbit/Herring/Cod Liver | Detected (levels not specified in snippet) | Not specified | GC-magnetic sector HRMS | fera.co.uk |

| Dairy Products | Below LOQ | Not specified | GC-magnetic sector HRMS | fera.co.uk |

| Human Serum | 0.1 to 10 | ng/g lipid wt | GC/ECNI-TOFMS, GC/EI-SectorHRMS | researchgate.netresearchgate.netresearchgate.net |

| Laurentian Great Lakes Sediments | Detected (concentrations vary) | Not specified | GC/HRMS | dioxin20xx.orgresearchgate.net |

| Maricultural Water | ND-1.77 (total Dechloranes) | ng/L | GC-MS (tandem MS implied) | researchgate.net |

| Maricultural Sediment | 9.3-36.2 (total Dechloranes) | ng/g dw | GC-MS (tandem MS implied) | researchgate.net |

Note: Some concentration ranges are for total Dechloranes or indicate detection without specific Dec 603 levels in the provided snippets.

Method validation studies have demonstrated good linearity, with correlation coefficients (R²) higher than 0.997 reported for calibration curves. fera.co.ukrsc.org Recoveries for this compound have been reported within acceptable ranges (e.g., 70-120%). fera.co.ukrsc.org Method precision, in terms of repeatability and reproducibility, has been shown to be below 10% in some studies. fera.co.uk Blank contamination is a consideration, and samples are often blank-corrected. nih.gov The use of internal standards is critical for assessing method efficiency and compensating for losses during sample preparation. fera.co.ukuliege.bedioxin20xx.org

Optimization of Instrumental and Extraction Parameters

Optimizing both instrumental and extraction parameters is critical for achieving accurate and sensitive detection of this compound. Extraction techniques aim to isolate the target analyte from complex sample matrices. Matrix solid-phase dispersion (MSPD) has been used for the determination of dechlorane compounds in fish, integrating extraction and clean-up into a single step. nih.gov Selective pressurized liquid extraction (SPLE) using sorbents like Mg–Al layered double oxides has been developed for extracting dechloranes from sediment and soil samples, with parameters such as extraction temperature, solvent type, static extraction time, and cycles being optimized. rsc.org Pressurized liquid extraction followed by clean-up steps like gel permeation chromatography (GPC) and solid phase extraction (SPE) on various cartridges (e.g., silica) with optimized eluents (e.g., cyclohexane) have also been employed for sample preparation. fera.co.ukcore.ac.uk

Instrumental parameters for GC-MS analysis, such as injection parameters, oven temperature programs, and ion source conditions, require careful optimization. For GC-MS/MS, optimizing multiple reaction monitoring (MRM) transitions is essential for sensitive and selective detection. uliege.beuliege.benih.gov Experimental design approaches, like face-centered experimental design, have been used to optimize injection parameters in GC-QQQMS/MS to enhance signal and detect trace levels. uliege.beuliege.bedioxin20xx.orgnih.gov The choice of GC column is also important, with columns like DB-5MS found to be suitable for providing optimal sensitivity and repeatability for dechloranes. fera.co.uk In GC-ECNI-MS, the source temperature can impact the fragmentation pattern, with lower temperatures (around 150°C) favoring higher mass fragments for dechlorane compounds. nih.gov

Method Validation (e.g., Recoveries, Linearity, Detection and Quantification Limits)

Method validation is a crucial step to ensure the reliability and accuracy of analytical methods for this compound. Key validation parameters include recoveries, linearity, detection limits (LODs), and quantification limits (LOQs).

Studies have reported method validation results for the analysis of dechloranes, including this compound, in various matrices. Recoveries for dechloranes using methods like SPLE with Mg–Al LDOs have been reported in the range of 90.3–99.8% for spiked sediment and soil samples. rsc.org For analysis in fish homogenate, average recoveries for dechloranes were found to be in the range of 70 to 120%. fera.co.uk Pressurized liquid extraction followed by clean-up and GC-ECNICI-MS analysis has shown recoveries greater than 85%. core.ac.uk HPLC-Orbitrap-MS analysis has reported recoveries between 80 and 119%. researchgate.net

Linearity is typically assessed using multi-point calibration curves. Methods for dechloranes have demonstrated excellent linearity with correlation coefficients (R²) higher than 0.997 or 0.99. rsc.orgfera.co.ukoaepublish.com The linear range of calibration can be, for example, from 1 to 500 ng/g or 0.1-1000 ng/ml depending on the method and matrix. rsc.orgnih.govoaepublish.com

Detection and quantification limits are critical indicators of method sensitivity. Instrumental LOQs (iLOQs) for this compound using GC-HRMS have been reported around 10 femtograms. fera.co.uk Method LOQs (mLOQs) can vary depending on the matrix and method. For dechloranes in sediment and soil, LOQs ranged from 0.03 to 2.22 ng/g. rsc.org In marketed fish, LOQs for dechlorane compounds using GC-ECNICI-MS were 9-15 pg/g-lipid weight. nih.gov For analysis in food and feed using GC-QQQMS/MS, iLOQs and mLOQs were determined following specific guidelines. uliege.benih.gov Method detection limits (MDLs) ranging between 0.12 and 1.26 pg/g dry weight for sediment, 1.16-2.90 pg/g dry weight for sludge, and 2.30-21.1 pg/g lipid weight for fish samples have been reported using GC-NCI-MS-MS, showing improved sensitivity compared to GC-MS. researchgate.net

Method precision, in terms of repeatability and reproducibility, is also evaluated, with reported relative standard deviations (RSDs) typically below 10%. rsc.orgresearchgate.netfera.co.ukoaepublish.com

Identification and Confirmation Strategies (e.g., Retention Times, Ion Ratios, MS/MS Experiments)

Identifying and confirming the presence of this compound in complex samples requires robust strategies, often involving a combination of chromatographic and mass spectrometric information.

Retention time is a primary parameter for initial identification in GC- and LC-based methods. This compound elutes at a specific retention time under defined chromatographic conditions. For example, a study using GC-HRMS on a DB-5MS column reported a retention time of 21.79 minutes for this compound. fera.co.uk

Mass spectrometry provides crucial information for confirmation. In GC-MS, characteristic ions and their relative abundances (ion ratios) are used. For chlorinated compounds like this compound, the isotopic pattern of chlorine atoms provides a unique fingerprint that aids in identification. fera.co.uk Electron ionization (EI) and electron capture negative ionization (ECNI) are common ionization techniques used for dechloranes. uliege.bersc.orgnih.govnih.gov ECNI can provide high sensitivity for these electron-capturing compounds. nih.govrsc.orgnih.gov

Tandem mass spectrometry (MS/MS), such as GC-QQQMS/MS or GC-NCI-MS-MS, offers enhanced selectivity and sensitivity by monitoring specific precursor-product ion transitions (MRM). uliege.beuliege.bedioxin20xx.orgresearchgate.netnih.govresearchgate.net This is particularly useful for confirming the presence of the target analyte and minimizing interferences from the sample matrix. Optimizing MRM transitions involves investigating the fragmentation of the compound. uliege.beuliege.benih.gov While this compound's main fragment in EI is not a retro Diels-Alder product, specific quantitative MRM transitions are used for its detection in GC-MS/MS. dioxin20xx.org

The identification of this compound and related compounds, including potential transformation products, often involves evaluating complex GC/MS data. acs.orgresearchgate.net

Ecological Exposure and Environmental Implications of Dechlorane 603

Occurrence in Environmental Bioindicators (e.g., Bird Eggs)

Bird eggs serve as valuable bioindicators for assessing environmental contamination by persistent organic pollutants like Dechlorane 603. Studies have detected Dec 603 in the eggs of various bird species across different geographical locations.

Research in the Doñana Natural Space and surrounding areas in southwestern Spain found Dec 603 in the eggs of 14 different bird species. researchgate.netcore.ac.uknih.gov In this study, Dec 603, along with Dec 602 and DP, were detected in all sampled species. researchgate.netcore.ac.uknih.gov The levels of total dechloranes in these eggs ranged from 0.77 to 260 ng/g lipid weight (lw). researchgate.netcore.ac.uknih.gov Dec 602 was generally the predominant dechlorane, followed by Dec 603 and then DP. csic.es The white stork was identified as the most contaminated species in this region. researchgate.netcore.ac.uknih.gov

Studies on peregrine falcon eggs from Canada have also reported the presence of Dec 603, with levels around 35.6 ng/g lw. csic.es In gull eggs (Larus michaellis) from Spanish Natural Parks, Dec 603 was detected, with mean concentrations in 2010 ranging between 452 ± 35 pg/g wet weight (w/w) for Ebro Delta and 2103 ± 158 pg/g w/w for Atlantic Islands. dioxin20xx.org Similar values were observed in 2011, with an increasing trend in concentration over time for Dec 602 and Dec 603. dioxin20xx.org

The detection of Dec 603 in bird eggs from different regions underscores its widespread environmental distribution and its uptake by avian populations.

Presence in Wildlife Populations as an Indicator of Environmental Contamination

The detection of this compound in various wildlife populations serves as a crucial indicator of environmental contamination. Its presence across different species and trophic levels highlights its persistence and mobility in ecosystems.

This compound has been found in fish from various locations, including the Laurentian Great Lakes and the Baltic Sea. acs.orgfrontiersin.orgresearchgate.net In the Laurentian Great Lakes basin, Dec 603 was detected in sediment and fish, although concentrations were generally lower compared to Dec 602 and DP. acs.orgfrontiersin.org For instance, Dec 603 was detected in Lake Ontario sediments and in lake trout and whitefish, with its presence in the Great Lakes likely attributed to atmospheric deposition. acs.org In Chinese sturgeon, Dec 603 was detected in various tissues, including heart, adipose tissue, and eggs, indicating its accumulation within the organism. nih.gov

Beyond aquatic species, Dec 603 and related compounds have been found in terrestrial wildlife. Studies investigating dechlorane-related chemicals in North American wildlife discovered two unknown polychlorinated compounds (U1 and U2) structurally related to Dec 603 in peregrine falcon eggs and shortfin mako shark livers. nih.gov This suggests the presence of Dec 603-related contaminants in both terrestrial and aquatic ecosystems. nih.gov

The widespread detection of Dec 603 in diverse wildlife, from fish and birds to potentially mammals, indicates its pervasive nature as an environmental contaminant and its ability to enter and persist within biological systems.

Dietary Exposure Routes for Wildlife and Environmental Implications

Dietary intake is a significant route of exposure to this compound for wildlife, leading to its accumulation in tissues and potential biomagnification through food webs. The presence of Dec 603 in prey species exposes predators to this contaminant, with implications for their health and the broader ecosystem.

Studies have shown that Dec 603 can accumulate in aquatic organisms, which serve as a food source for fish-eating birds and other predators. The detection of Dec 603 in fish, such as those from the Great Lakes and Chinese sturgeon, demonstrates its availability for uptake through the diet of consuming wildlife. acs.orgnih.gov

In birds, dietary exposure is a primary pathway for accumulating dechloranes. The presence of Dec 603 in bird eggs reflects the maternal transfer of the contaminant, which is acquired through the female's diet. dioxin20xx.org The levels of POPs in eggs can indicate the contaminant burden of the female at the time of egg laying, influenced by recent food intake and accumulated levels in adipose tissue. dioxin20xx.org

While biomagnification of Dec 603 has been suggested in some studies, the extent can vary depending on the specific food web and location. nih.govresearchgate.netcore.ac.uknih.govcsic.es Studies in southwestern Spain indicated that Dec 603 showed similar biomagnification capacity as PBDEs in bird eggs, with levels increasing with trophic position. researchgate.netcore.ac.uknih.gov However, other studies have reported that dechloranes, including Dec 603, may not always biomagnify significantly in all food webs. researchgate.net

Here is a summary of some data points mentioned:

| Species | Matrix | Location | This compound Concentration (Range/Mean) | Unit | Source |

| 14 Bird Species | Eggs | Southwestern Spain | 0.77 - 260 (Total Dechloranes) | ng/g lw | researchgate.netcore.ac.uknih.gov |

| White Stork | Eggs | Southwestern Spain | Most contaminated species | - | researchgate.netcore.ac.uknih.gov |

| Peregrine Falcon | Eggs | Canada | ~35.6 | ng/g lw | csic.es |

| Yellow-legged Gull | Eggs | Ebro Delta, Spain | 452 ± 35 (Mean, 2010) | pg/g w/w | dioxin20xx.org |

| Yellow-legged Gull | Eggs | Atlantic Islands, Spain | 2103 ± 158 (Mean, 2010) | pg/g w/w | dioxin20xx.org |

| Chinese Sturgeon | Heart | - | 87 (Mean) | pg/g ww | nih.gov |

| Chinese Sturgeon | Adipose | - | 61 (Mean) | pg/g ww | nih.gov |

| Chinese Sturgeon | Eggs | - | 57 (Mean) | pg/g ww | nih.gov |

| Peregrine Falcon | Eggs | Mid-Atlantic US | 49 (Estimated Median, U1) | ng/g lw | nih.gov |

| Peregrine Falcon | Eggs | Mid-Atlantic US | 59 (Estimated Median, U2) | ng/g lw | nih.gov |

| Shortfin Mako Shark | Liver | Western North Atlantic | 4.6 (Estimated Median, U1) | ng/g lw | nih.gov |

| Shortfin Mako Shark | Liver | Western North Atlantic | 3.0 (Estimated Median, U2) | ng/g lw | nih.gov |

| Various Food Items | - | Japan | 0.26 (Estimated Mean Dietary Intake) | ng/day | dioxin20xx.org |

| Various Food Items | - | Lebanon | 0.38-0.71 (Mean, LB-UB) | pg/g ww | dioxin20xx.org |

Note: U1 and U2 are unknown polychlorinated compounds structurally related to Dec 603. nih.gov

Research Gaps and Future Academic Directions for Dechlorane 603

Elucidating Undocumented Production Volumes and Uses

Information on the production volumes and specific uses of Dechlorane 603 is less well-described compared to Dechlorane Plus. uio.nofrontiersin.orgmcmaster.ca While Dechlorane Plus has been classified as a high production volume chemical in the United States with estimated annual production in the range of hundreds to thousands of tonnes, and production facilities identified in the US and China, the scale and locations of this compound production are not as clearly documented. uio.nomcmaster.caservice.gov.uk this compound, along with other DRCs like Dechlorane 602 and 604, were introduced as flame retardants in polymers in the late 1960s and have been used as Mirex replacements. frontiersin.org It has also been noted that some analogues, including this compound, may exist as impurities in hexachlorocyclopentadiene (B6142220) (HCCP)-based pesticides like chlordane, chlordene, aldrin (B1666841), and dieldrin (B1670511). acs.org Further research is needed to accurately quantify global production volumes, identify current and historical usage patterns, and pinpoint potential sources of release to the environment.

Comprehensive Global Monitoring in Under-Studied Regions (e.g., Tropical Global South)